molecular formula C10H7ClO3 B13868383 2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde

2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde

Cat. No.: B13868383
M. Wt: 210.61 g/mol
InChI Key: JQTARRFFGCHTSK-UHFFFAOYSA-N
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Description

2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde is an organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde typically involves a series of organic reactions. One common method includes the reaction of 6-chloro-3-oxo-1H-2-benzofuran with acetaldehyde under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a similar core structure.

    6-chloro-3-oxo-1H-2-benzofuran: A closely related compound with similar properties.

    2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)ethanol: A reduced form of the target compound

Uniqueness

2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H7ClO3

Molecular Weight

210.61 g/mol

IUPAC Name

2-(6-chloro-3-oxo-1H-2-benzofuran-4-yl)acetaldehyde

InChI

InChI=1S/C10H7ClO3/c11-8-3-6(1-2-12)9-7(4-8)5-14-10(9)13/h2-4H,1,5H2

InChI Key

JQTARRFFGCHTSK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)CC=O)C(=O)O1

Origin of Product

United States

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